Cas no 36818-07-2 (ethyl 3-oxo-4H-quinoxaline-2-carboxylate)
ethyl 3-oxo-4H-quinoxaline-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate
- 2-Quinoxalinecarboxylicacid, 3,4-dihydro-3-oxo-, ethyl ester
- Ethyl 3-hydroxyquinoxaline-2-carboxylate
- ethyl 3-oxo-4H-quinoxaline-2-carboxylate
- Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate
- 2-Quinoxalinecarboxylic acid, 3,4-dihydro-3-oxo-, ethyl ester
- ethyl 3-hydroxy-2-quinoxalinecarboxylate
- Woodwards reagent K
- NSC65995
- CBMicro_008493
- NCIOpen2_002913
- Oprea1_061260
- Oprea1_668853
- Oprea1_540401
- CBDivE_006184
- KSC941Q5B
- MIIFHRBUBUHJMC-UHFFFAOYSA-N
- HMS3439O09
- SMSF00
- SCHEMBL8861207
- FT-0681972
- SY005077
- J-520900
- FE-0756
- BIM-0008324.P001
- Z2901704375
- 10.14272/MIIFHRBUBUHJMC-UHFFFAOYSA-N.1
- Ethyl 3-Oxo-3 pound not4-dihydro-2-quinoxalinecarboxylate
- SCHEMBL880365
- AM803786
- CB11107
- doi:10.14272/MIIFHRBUBUHJMC-UHFFFAOYSA-N.1
- ethyl-2-hydroxy-quinoxaline-3-carboxylate
- ethyl 2-oxo-1,2-dihydroquinoxaline-3-carboxylate
- DTXSID30289987
- EN300-191717
- AKOS003623290
- NSC-65995
- MFCD00459589
- 3,4-Dihydro-3-oxo-2-quinoxalinecarboxylic acid, ethyl ester
- SMSF0006181
- AE-641/00424055
- CS-0037352
- AKOS015855310
- 36818-07-2
- Ethyl 3,4-dihydro-3-oxo-2-quinoxalinecarboxylate
- 3-OXO-3,4-DIHYDRO-QUINOXALINE-2-CARBOXYLIC ACID
- CCG-130022
- ethyl 1,2-dihydro-2-oxoquinoxaline-3-carboxylate
- A874276
- STK503405
- DB-013480
- ALBB-005429
-
- MDL: MFCD00459589
- Inchi: 1S/C11H10N2O3/c1-2-16-11(15)9-10(14)13-8-6-4-3-5-7(8)12-9/h3-6H,2H2,1H3,(H,13,14)
- InChI Key: MIIFHRBUBUHJMC-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C(NC2C=CC=CC=2N=1)=O)=O
Computed Properties
- Exact Mass: 218.06900
- Monoisotopic Mass: 218.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.8
- XLogP3: 1.3
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.34
- Melting Point: No data available
- Boiling Point: 371.9℃at760mmHg
- Flash Point: 178.7℃
- Refractive Index: 1.622
- PSA: 72.05000
- LogP: 1.09980
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
ethyl 3-oxo-4H-quinoxaline-2-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
ethyl 3-oxo-4H-quinoxaline-2-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
ethyl 3-oxo-4H-quinoxaline-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449038830-5g |
Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate |
36818-07-2 | 97% | 5g |
$168.30 | 2023-09-02 | |
| Alichem | A449038830-10g |
Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate |
36818-07-2 | 97% | 10g |
$318.27 | 2023-09-02 | |
| Alichem | A449038830-25g |
Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate |
36818-07-2 | 97% | 25g |
$519.75 | 2023-09-02 | |
| Chemenu | CM141960-10g |
Ethyl 3-hydroxyquinoxaline-2-carboxylate |
36818-07-2 | 97% | 10g |
$289 | 2021-08-05 | |
| TRC | E926360-100mg |
Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate |
36818-07-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | E926360-250mg |
Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate |
36818-07-2 | 250mg |
$69.00 | 2023-05-18 | ||
| TRC | E926360-500mg |
Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate |
36818-07-2 | 500mg |
$98.00 | 2023-05-18 | ||
| TRC | E926360-1g |
Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate |
36818-07-2 | 1g |
$144.00 | 2023-05-18 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY005077-1g |
Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate |
36818-07-2 | >97% | 1g |
¥102.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY005077-5g |
Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate |
36818-07-2 | >97% | 5g |
¥418.00 | 2025-04-15 |
ethyl 3-oxo-4H-quinoxaline-2-carboxylate Suppliers
ethyl 3-oxo-4H-quinoxaline-2-carboxylate Related Literature
-
1. Hydrolysis products of flavins (isoalloxazines)Takashi Harayama,Yasuhiro Tezuka,Tooru Taga,Fumio Yoneda J. Chem. Soc. Perkin Trans. 1 1987 75
-
J. W. Clark-Lewis J. Chem. Soc. 1957 422
-
3. 674. The mechanism and scope of an N-oxide rearrangementM. S. Habib,C. W. Rees J. Chem. Soc. 1960 3371
-
4. 744. The constitution of products formed from o-phenylenediamines and alloxan in neutral solutionF. E. King,J. W. Clark-Lewis J. Chem. Soc. 1951 3379
-
5. NotesYusuf Ahmad,M. S. Habib,M. Iqbal,M. Ikram Qureshi,J. Cymerman Craig,J. L. Garnett,Diana M. Temple,A. Fischer,D. A. R. Happer,J. Vaughan,Adrien Albert,Robert E. Willette,J. J. Daly,R. E. Banks,R. N. Haszeldine,H. Sutcliffe,R. J. S. Beer,R. A. Slater,W. P. Griffith,M. H. Benn,Ellis K. Fields,J. H. Beard,P. H. Plesch,W. Carruthers,A. G. Douglas,A. R. Battersby,R. J. Francis,A. W. Johnson,Diane Oldfield,R. Rodrigo,N. Shaw,D. R. Clifford,D. Woodcock,R. L. Edwards,N. Kale,A. J. Birch,D. A. White,A. J. Edwards,M. A. Mouty,R. D. Peacock,A. J. Suddens J. Chem. Soc. 1964 4053
Additional information on ethyl 3-oxo-4H-quinoxaline-2-carboxylate
Recent Advances in the Research of Ethyl 3-oxo-4H-quinoxaline-2-carboxylate (CAS: 36818-07-2)
Ethyl 3-oxo-4H-quinoxaline-2-carboxylate (CAS: 36818-07-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel antimicrobial, anticancer, and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activities, and potential therapeutic applications.
The compound's structural framework, featuring a quinoxaline core, makes it a promising scaffold for drug discovery. Researchers have employed various synthetic strategies to optimize the yield and purity of ethyl 3-oxo-4H-quinoxaline-2-carboxylate, including microwave-assisted synthesis and green chemistry approaches. These methods have not only improved the efficiency of production but also reduced environmental impact, aligning with the growing demand for sustainable chemical processes.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated that ethyl 3-oxo-4H-quinoxaline-2-carboxylate exhibits potent inhibitory effects against a range of bacterial and fungal pathogens. Notably, its derivatives have shown enhanced activity against drug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics. Additionally, preliminary investigations into its anticancer properties have revealed promising results, with certain derivatives exhibiting selective cytotoxicity against cancer cell lines while sparing normal cells.
Mechanistic studies have further elucidated the compound's mode of action, indicating that it interferes with critical cellular processes such as DNA replication and protein synthesis in microbial cells. In cancer cells, it appears to induce apoptosis through the activation of intrinsic pathways, making it a candidate for targeted therapy. These findings underscore the compound's multifunctional nature and its potential to address unmet medical needs.
Despite these advancements, challenges remain in the clinical translation of ethyl 3-oxo-4H-quinoxaline-2-carboxylate-based therapeutics. Issues such as bioavailability, pharmacokinetics, and toxicity profiles need to be thoroughly investigated in preclinical and clinical settings. Collaborative efforts between academia and industry are essential to overcome these hurdles and accelerate the development of viable drug candidates.
In conclusion, ethyl 3-oxo-4H-quinoxaline-2-carboxylate (CAS: 36818-07-2) represents a promising chemical entity with broad therapeutic potential. Ongoing research continues to uncover its diverse applications, paving the way for innovative treatments in infectious diseases and oncology. Future studies should focus on optimizing its pharmacological properties and exploring its synergy with existing therapies to maximize clinical benefits.
36818-07-2 (ethyl 3-oxo-4H-quinoxaline-2-carboxylate) Related Products
- 1204-75-7(3,4-Dihydro-3-oxo-2-quinoxalinecarboxylic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)